N-(1-Benzoyl-2-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-p-tolyl-acetamide
Description
This compound features a tetrahydroquinoline core substituted at position 1 with a benzoyl group, position 2 with a methyl group, and the N-atom with a p-tolyl acetamide moiety. The benzoyl and p-tolyl groups contribute to its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N2O2/c1-18-13-15-22(16-14-18)28(20(3)29)25-17-19(2)27(24-12-8-7-11-23(24)25)26(30)21-9-5-4-6-10-21/h4-16,19,25H,17H2,1-3H3 |
InChI Key |
YUKLUADIJIYHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)N(C4=CC=C(C=C4)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Benzoyl-2-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-N-p-tolyl-acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Acetamide Formation: The final step involves the reaction of the intermediate with p-tolyl acetic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline ring.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential therapeutic applications, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would likely involve interaction with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
Key structural analogs differ in substituents at positions 1, 2, and the N-atom:
Key Observations :
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW ~392) is larger than simpler analogs like N-(1-Methyl-4-phenyl-THQ-4-yl)acetamide (MW 280.35) but smaller than brominated derivatives (e.g., 832678-10-1, MW 559.45) .
- Polarity : The acetamide and benzoyl groups may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 33) .
Research and Commercial Considerations
- Synthetic Challenges : Low yields (e.g., 15% for compound 31) highlight the difficulty of optimizing alkylation steps, which may extend to the target compound’s synthesis .
- Commercial Availability: Rare analogs like 2-(3-OXO-QUINOXALIN-2-YL)-N-P-TOLYL-ACETAMIDE are sold without analytical data, complicating reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
